3-[(Bromoacetyl)amino]benzenesulfonyl fluoride
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Overview
Description
3-[(Bromoacetyl)amino]benzenesulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various scientific and industrial applications. The compound’s structure consists of a benzenesulfonyl fluoride moiety attached to a bromoacetyl group via an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Bromoacetyl)amino]benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. The general reaction scheme is as follows:
Benzenesulfonyl fluoride+Bromoacetyl chloride→3-[(Bromoacetyl)amino]benzenesulfonyl fluoride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Bromoacetyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Hydrolysis: Formation of benzenesulfonic acid.
Reduction: Formation of 3-[(Acetyl)amino]benzenesulfonyl fluoride.
Scientific Research Applications
3-[(Bromoacetyl)amino]benzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other sulfonyl fluoride derivatives.
Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme mechanisms.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is similar to other sulfonyl fluoride-based inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Another sulfonyl fluoride-based inhibitor used in biochemical research.
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties.
Uniqueness
3-[(Bromoacetyl)amino]benzenesulfonyl fluoride is unique due to the presence of the bromoacetyl group, which can undergo further chemical modifications. This makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
CAS No. |
658-95-7 |
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Molecular Formula |
C8H7BrFNO3S |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-[(2-bromoacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7BrFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12) |
InChI Key |
RFEGYTOEGTVYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CBr |
Origin of Product |
United States |
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